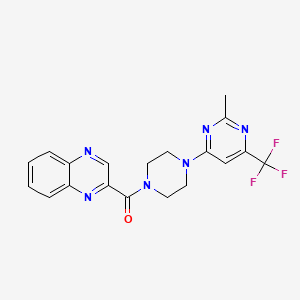

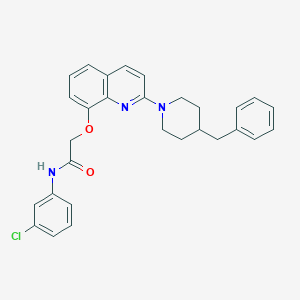

![molecular formula C9H9ClN2O B2897436 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide CAS No. 2580184-71-8](/img/structure/B2897436.png)

3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide” is a chemical compound with the IUPAC name 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide . It has a molecular weight of 196.64 .

Synthesis Analysis

While specific synthesis methods for “3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide” are not available, related compounds have been synthesized through various methods. For instance, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been synthesized through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H9ClN2O/c10-8-7(9(11)13)6-3-1-2-5(6)4-12-8/h4H,1-3H2,(H2,11,13) . This indicates the presence of a chlorine atom, a carboxamide group, and a cyclopenta[c]pyridine ring in the structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide” are not available, related compounds have been involved in reactions such as the Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .Physical And Chemical Properties Analysis

The compound is solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

A foundational aspect of research on 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide involves the synthesis of novel pyridine and pyrimidine derivatives, which are crucial for developing new pharmaceuticals and materials. For instance, the work by Bakhite et al. (2005) demonstrates the preparation of novel pyrido and thieno pyrimidines from carboxamides, showcasing the versatility of such compounds in creating fused systems with potential for diverse applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Anticonvulsant Properties

In the realm of medicinal chemistry, research has explored the anticonvulsant properties of enaminones derived from similar carboxamide structures. Kubicki et al. (2000) investigated the crystal structures of three anticonvulsant enaminones, providing insight into how modifications in the carboxamide moiety can influence biological activity and molecular conformation (Kubicki, Bassyouni, & Codding, 2000).

Molecular Interactions and Structural Analysis

The study of hydrogen bonding and molecular interactions in compounds related to 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide contributes to our understanding of their chemical behavior and potential for forming complex structures. This is evident in the analysis of hydrogen bonding in anticonvulsant enaminones, which highlights the role of molecular conformation in their biological activity (Kubicki et al., 2000).

Applications in Heterocyclic Chemistry

The versatility of 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide and related compounds in heterocyclic chemistry is further underscored by their use in synthesizing new polyamides with potential applications in materials science. Faghihi and Mozaffari (2008) described the synthesis of new polyamides from pyridine and aromatic diamines, illustrating the compound's role in creating materials with enhanced properties (Faghihi & Mozaffari, 2008).

Antimicrobial and Anti-inflammatory Activities

The exploration of antimicrobial and anti-inflammatory activities represents another significant area of research. Compounds synthesized from 3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide have been evaluated for their biological activities, offering potential new treatments for various diseases. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, as studied by Rahmouni et al. (2016), exemplify the ongoing efforts to discover new therapeutic agents with improved efficacy and safety profiles (Rahmouni et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-8-7(9(11)13)6-3-1-2-5(6)4-12-8/h4H,1-3H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMELVYOFRLLSPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(C(=C2C1)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

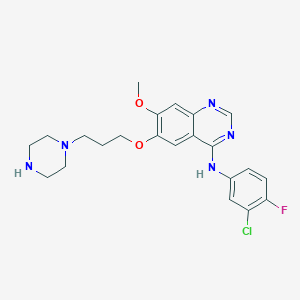

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide](/img/structure/B2897353.png)

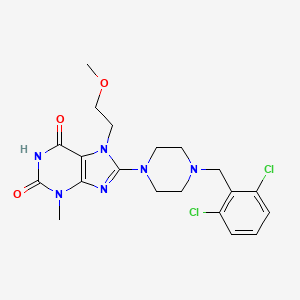

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)

![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)

![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)

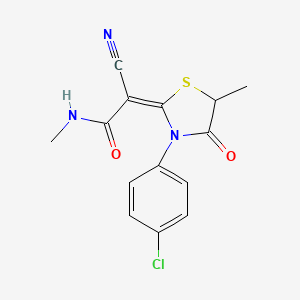

![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)

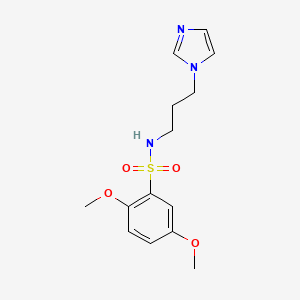

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)

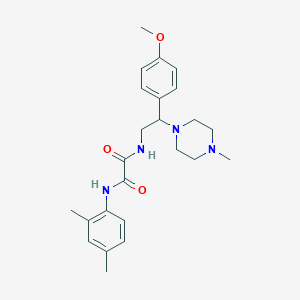

![4-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2897371.png)